molecular formula C12H16ClN3O2 B4085639 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride

1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride

Cat. No. B4085639
M. Wt: 269.73 g/mol
InChI Key: CLHBFEPLOMPUNH-UHFFFAOYSA-N
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Description

NPC 15437 is a chemical compound that was first synthesized in the early 2000s. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory processes. The NMDA receptor is also implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. NPC 15437 has therefore been investigated as a potential therapeutic agent for these conditions.

Mechanism of Action

NPC 15437 acts as a competitive antagonist of the 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor, specifically at the glycine-binding site. This results in the inhibition of 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor-mediated excitatory neurotransmission, which is thought to contribute to the therapeutic effects of NPC 15437 in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on the 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor, NPC 15437 has been shown to modulate other neurotransmitter systems, such as the dopamine and serotonin systems. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of NPC 15437 is its high selectivity for the 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor, which reduces the risk of off-target effects. However, its low solubility and poor pharmacokinetic properties pose challenges for its use in vivo. Additionally, the lack of human clinical trials limits the translation of preclinical findings to clinical practice.

Future Directions

There are several future directions for research on NPC 15437. One area of interest is the development of more potent and selective 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor antagonists based on the structure of NPC 15437. Another area of interest is the investigation of the effects of NPC 15437 on other neurological and psychiatric disorders, such as traumatic brain injury and addiction. Finally, the development of novel drug delivery systems may overcome the pharmacokinetic limitations of NPC 15437 and improve its therapeutic potential.
In conclusion, NPC 15437 is a promising compound that has shown potential as a therapeutic agent for various neurological and psychiatric disorders. Its high selectivity for the 1-(3-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride receptor and neuroprotective properties make it an attractive target for further research. However, its poor pharmacokinetic properties and lack of clinical trials highlight the need for continued investigation and development.

Scientific Research Applications

NPC 15437 has been extensively studied in various in vitro and in vivo models of neurological and psychiatric disorders. In Alzheimer's disease, NPC 15437 has been shown to improve cognitive function and reduce amyloid-beta accumulation in transgenic mice. In schizophrenia, NPC 15437 has been shown to improve cognitive deficits and reduce positive and negative symptoms in animal models. In depression, NPC 15437 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

properties

IUPAC Name

(3-nitrophenyl)-piperidin-1-ylmethanimine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c13-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)15(16)17;/h4-6,9,13H,1-3,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHBFEPLOMPUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)C2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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